rTRD01

TDP-43 RNA-binding protein ligand affinity

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, widely cataloged as rTRD01 (CAS 1332175-56-0), is a small-molecule ligand that binds selectively to the RNA recognition motif (RRM) domains of TAR DNA-binding protein 43 (TDP-43). Identified through in silico docking of 50,000 compounds, rTRD01 engages both RRM1 and RRM2 with a micromolar affinity, distinguishing it from ligands that target other TDP-43 domains.

Molecular Formula C18H21FN4O2
Molecular Weight 344.4 g/mol
Cat. No. B11937033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerTRD01
Molecular FormulaC18H21FN4O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=C(C=C3)F)CO
InChIInChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)
InChIKeyMCTLSQYQBQKNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide (rTRD01): Procurement-Focused Baseline Profile


6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, widely cataloged as rTRD01 (CAS 1332175-56-0), is a small-molecule ligand that binds selectively to the RNA recognition motif (RRM) domains of TAR DNA-binding protein 43 (TDP-43) [1]. Identified through in silico docking of 50,000 compounds, rTRD01 engages both RRM1 and RRM2 with a micromolar affinity, distinguishing it from ligands that target other TDP-43 domains [1]. The compound is supplied as a research tool for investigating TDP-43-driven pathophysiology in amyotrophic lateral sclerosis (ALS) and related neurodegenerative proteinopathies [1].

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide (rTRD01): Critical Differentiation That Precludes Simple Substitution


Direct substitution of rTRD01 with another TDP-43 ligand is scientifically unjustified because rTRD01’s binding mode (dual engagement of RRM1 and RRM2) and its selective disruption of disease-linked RNA interactions are not uniformly replicated across the class [1]. Compounds such as nTRD22 bind the N-terminal domain and allosterically modulate RNA binding through a distinct mechanism, yielding a different affinity and functional profile . The quantitative evidence below demonstrates that rTRD01 occupies a unique functional niche: it partially inhibits the pathogenic (GGGGCC)₄ hexanucleotide repeat interaction while sparing the canonical (UG)₆ binding sequence, a selectivity profile not guaranteed by other TDP-43 ligands [1].

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide (rTRD01): Quantitative Differentiation Evidence for Procurement Decisions


rTRD01 Binds TDP-43 RRM1/2 with a Quantified Affinity of 89.4 μM, Offering a Clear Benchmark Against Alternative TDP-43 Ligands

rTRD01 binds to the TDP-43 RRM1 and RRM2 domains with an apparent dissociation constant (Kd) of 89.4 ± 0.8 μM, as measured by microscale thermophoresis (MST) [1]. In contrast, nTRD22, a TDP-43 ligand that targets the N-terminal domain, exhibits a Kd of 143 μM under comparable in vitro conditions . This difference in primary binding affinity provides a quantifiable basis for selecting rTRD01 when stronger direct engagement of the RNA-binding interface is required.

TDP-43 RNA-binding protein ligand affinity

rTRD01 Partially Disrupts Pathogenic (GGGGCC)₄ RNA Binding with an IC₅₀ of ~150 μM, While Sparing Canonical (UG)₆ Interactions

rTRD01 inhibits the interaction between TDP-43 and the disease-linked (GGGGCC)₄ hexanucleotide repeat with an IC₅₀ of approximately 150 μM, achieving a maximal inhibition of 50% [1]. Critically, rTRD01 has a limited effect on TDP-43 binding to the canonical (UG)₆ RNA sequence [1]. This functional selectivity is a key differentiator; many TDP-43 modulators lack documented selectivity between pathogenic and physiological RNA interactions.

RNA-protein interaction selectivity C9orf72

rTRD01 Demonstrates In Vivo Efficacy in a Drosophila ALS Model, Improving Larval Turning Time from 19.3s to 12.3s

In a Drosophila melanogaster model of ALS overexpressing mutant TDP-43ᴳ²⁹⁸ˢ, treatment with rTRD01 significantly improved larval turning time—a quantitative measure of neuromuscular coordination and strength—from 19.3 seconds to 12.3 seconds (P = 0.0001) [1]. No rescue was observed in larvae expressing wild-type TDP-43, underscoring the compound's specificity for the mutant phenotype [1]. This in vivo efficacy is a critical differentiator, as many TDP-43 ligands lack validated functional rescue in whole-organism disease models.

ALS Drosophila model locomotor function

rTRD01 Exhibits Limited Cytotoxicity at 50 μM in Motor Neuron-Like Cells, Supporting Its Utility in Cellular Assays

rTRD01 showed limited toxicity at a concentration of 50 μM in NSC-34 motor neuron-like cells [1]. This concentration exceeds the observed Kd (89 μM) and is within the range used for in vitro functional assays, indicating a favorable window for target engagement without overt cellular damage. While not a head-to-head comparison, this data provides a baseline for assessing compound tolerability in cellular models.

cytotoxicity NSC-34 motor neuron

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide (rTRD01): Evidence-Backed Application Scenarios for Procurement Planning


Investigation of TDP-43 RNA-Binding Dysregulation in ALS and C9orf72-Related Neurodegeneration

Given rTRD01's selective disruption of the TDP-43–(GGGGCC)₄ hexanucleotide repeat interaction [1], researchers can employ this compound to dissect the contribution of pathogenic RNA binding to TDP-43 proteinopathy. This is particularly relevant in models of C9orf72 expansion-associated ALS and frontotemporal dementia (FTD).

In Vivo Functional Studies in Drosophila Models of TDP-43 Proteinopathy

rTRD01's validated efficacy in improving locomotor defects in a Drosophila ALS model [1] makes it a suitable tool for in vivo pharmacology studies aimed at validating TDP-43 as a therapeutic target. The compound's documented activity in a whole-organism model reduces the risk associated with translating in vitro findings.

Chemical Biology Studies of RRM Domain Function and Small-Molecule Modulation of RNA-Protein Interactions

rTRD01's well-characterized binding to both RRM1 and RRM2 domains [1] positions it as a valuable chemical probe for studying the structural and functional dynamics of TDP-43's RNA recognition motifs. Its partial inhibition profile allows nuanced investigation of how disrupting specific RNA interactions alters TDP-43 localization, aggregation, or stress granule dynamics.

Benchmarking Novel TDP-43 Ligands in Comparative Affinity and Selectivity Assays

With a precisely quantified Kd (89.4 μM) and functional selectivity data [1], rTRD01 can serve as a reference compound for screening and characterizing next-generation TDP-43 ligands. Its well-defined in vitro and in vivo profile provides a reliable benchmark for assessing the potency and selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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